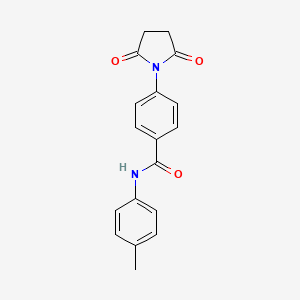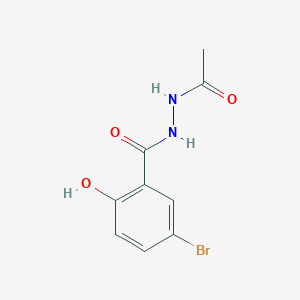
4-bromo-1-naphthyl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-naphthyl diethylcarbamate, also known as BNDC, is a carbamate derivative that has been widely used in scientific research. BNDC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. Due to its unique properties, BNDC has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology.
Mecanismo De Acción
4-bromo-1-naphthyl diethylcarbamate acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, thereby preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-naphthyl diethylcarbamate are primarily related to its inhibition of acetylcholinesterase. 4-bromo-1-naphthyl diethylcarbamate has been shown to increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This can result in a range of effects, including increased cognitive function, enhanced memory, and improved muscle function. However, excessive inhibition of acetylcholinesterase can lead to adverse effects such as muscle weakness, respiratory depression, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-1-naphthyl diethylcarbamate in laboratory experiments is its high potency and selectivity as an acetylcholinesterase inhibitor. This makes it a valuable tool for investigating the role of acetylcholinesterase in various physiological processes. However, the use of 4-bromo-1-naphthyl diethylcarbamate is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-1-naphthyl diethylcarbamate. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of 4-bromo-1-naphthyl diethylcarbamate. Another area of research is the investigation of the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1-naphthyl diethylcarbamate and other acetylcholinesterase inhibitors.
Métodos De Síntesis
4-bromo-1-naphthyl diethylcarbamate can be synthesized through a multi-step process starting from 4-bromo-1-naphthol. The first step involves the preparation of 4-bromo-1-naphthyl acetate, which is then converted to 4-bromo-1-naphthyl diethylcarbamate by reacting with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-bromo-1-naphthyl diethylcarbamate has been widely used as a research tool to study the role of acetylcholinesterase in the nervous system. It has been shown to be a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the physiological and biochemical effects of acetylcholine in the nervous system. 4-bromo-1-naphthyl diethylcarbamate has been used in various studies to investigate the effects of acetylcholinesterase inhibition on learning and memory, as well as the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
(4-bromonaphthalen-1-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-3-17(4-2)15(18)19-14-10-9-13(16)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZVAFHGNJOCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-naphthyl diethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)


![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)

![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)

![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)